molecular formula C11H22N2O2 B15148650 1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate CAS No. 1092352-64-1

1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate

Cat. No.: B15148650
CAS No.: 1092352-64-1
M. Wt: 214.30 g/mol
InChI Key: WRMGZHLPVAVXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate, also known as tert-butyl (1-aminocyclohexyl)carbamate, is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate typically involves the reaction of 1-aminocyclohexane with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-aminocyclohexane+tert-butyl chloroformate1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate+HCl\text{1-aminocyclohexane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 1-aminocyclohexane+tert-butyl chloroformate→1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate+HCl

The reaction is usually conducted at room temperature and can be completed within a few hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives.

Scientific Research Applications

1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-aminocyclohexyl)carbamate
  • tert-Butyl N-(2-aminocyclohexyl)carbamate
  • tert-Butyl N-(3-aminocyclohexyl)carbamate

Uniqueness

1,1-Dimethylethyl N-(1-aminocyclohexyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability

Properties

CAS No.

1092352-64-1

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-(1-aminocyclohexyl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(12)7-5-4-6-8-11/h4-8,12H2,1-3H3,(H,13,14)

InChI Key

WRMGZHLPVAVXQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.